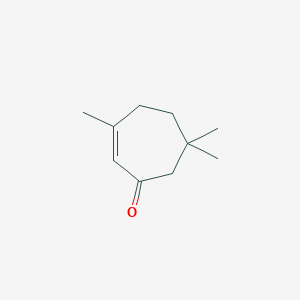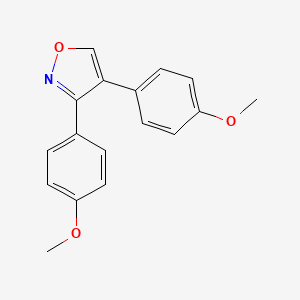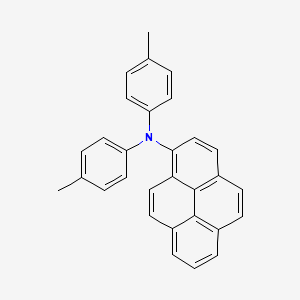
N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzoyl group attached to a leucine derivative, making it a valuable subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine typically involves the following steps:
Formation of 4-Bromobenzoyl Chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology:
Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mecanismo De Acción
The mechanism of action of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can facilitate binding to active sites, while the leucine derivatives can enhance the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparación Con Compuestos Similares
4-Bromobenzoic Acid: Shares the bromobenzoyl group but lacks the leucine derivatives.
Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl structure but different pharmacological properties
3-(4-Bromobenzoyl)prop-2-enoic Acid: Used in the synthesis of heterocyclic compounds, highlighting its versatility.
Uniqueness: N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine is unique due to the combination of the bromobenzoyl group with leucine derivatives, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
184770-11-4 |
|---|---|
Fórmula molecular |
C21H31BrN2O4 |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[(4-bromobenzoyl)amino]-2,4-dimethylpentanoyl]amino]-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C21H31BrN2O4/c1-13(2)11-20(5,23-17(25)15-7-9-16(22)10-8-15)18(26)24-21(6,19(27)28)12-14(3)4/h7-10,13-14H,11-12H2,1-6H3,(H,23,25)(H,24,26)(H,27,28)/t20-,21+/m1/s1 |
Clave InChI |
FWKBIODFPUQXJW-RTWAWAEBSA-N |
SMILES isomérico |
CC(C)C[C@](C)(C(=O)N[C@@](C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
SMILES canónico |
CC(C)CC(C)(C(=O)NC(C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)


![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)

![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)


![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)

